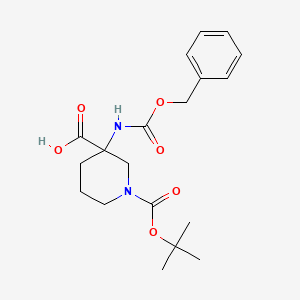

1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid

Description

The exact mass of the compound 3-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is 378.17908655 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-11-7-10-19(13-21,15(22)23)20-16(24)26-12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJMNSIPYXEIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679406 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-27-9 | |

| Record name | 1-(1,1-Dimethylethyl) 3-[[(phenylmethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Protected Piperidine Carboxylic Acids

Stereoselective Synthesis of the Piperidine (B6355638) Core

Achieving enantiomeric purity is often critical for the biological activity of pharmaceutical compounds. The stereocenter at the C3 position of the piperidine ring in the target molecule necessitates a synthetic approach that can selectively produce one enantiomer over the other. This is typically accomplished through catalyst-controlled reactions, the use of chiral auxiliaries, or the resolution of a racemic mixture.

Chiral Auxiliary and Catalyst-Controlled Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. In the context of piperidine synthesis, an auxiliary can be attached to an acyclic precursor to control the stereochemistry during the ring-forming cyclization step. For instance, pseudoephedrine can serve as a chiral auxiliary to direct the alkylation of an enolate precursor, setting the desired stereochemistry before cyclization. Similarly, Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) or alkylation reactions that can establish the stereocenter in the acyclic precursor to the piperidine ring.

Catalyst-controlled methods offer a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal catalysis, using elements like rhodium, palladium, and ruthenium, is a powerful tool for the stereoselective synthesis of piperidines. For example, rhodium-catalyzed asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor can establish the stereocenter at the C3 position with high enantioselectivity. Another approach involves the catalytic enantioselective dearomatization of pyridines, which can be achieved through chemo-enzymatic methods, offering high selectivity under mild conditions.

| Catalytic Approach | Catalyst/Reagent Example | Key Transformation | Typical Enantioselectivity |

| Asymmetric Hydrogenation | Rh-(S)-BINAP | Reduction of a tetrahydropyridine | >95% ee |

| Asymmetric Heck Reaction | Pd-Phox ligand | Intramolecular cyclization of an alkene | High ee reported |

| Organocatalysis | Chiral Brønsted Acid | Aza-Diels-Alder reaction | Variable, up to 99% ee |

| Chemo-Enzymatic Cascade | Amine Oxidase/Ene Reductase | Dearomatization of activated pyridines | High enantio- and regioselectivity |

Resolution Techniques for Enantiomeric Purity

When a stereoselective synthesis is not feasible or provides insufficient enantiomeric excess (e.e.), resolution techniques are employed to separate a racemic mixture into its constituent enantiomers.

Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic piperidine derivative (e.g., a precursor like 3-aminopiperidine) with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. The desired diastereomer is then isolated, and the chiral resolving agent is cleaved to yield the enantiomerically pure piperidine. Common resolving agents for amines include tartaric acid derivatives and chiral phosphoric acids.

Enzymatic and Biocatalytic Resolution: Enzymes offer a highly selective means of resolution. A biocatalytic transaminase, for example, can perform a dynamic kinetic resolution to selectively aminate a prochiral piperidone precursor, yielding an enantiomerically enriched aminopiperidine. This approach is advantageous due to the mild reaction conditions and high selectivity of enzymes.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times and thus, separation. While effective, this method can be costly for large-scale production.

| Resolution Technique | Principle | Common Reagents/Methods | Advantages |

| Diastereomeric Salt Formation | Different solubility of diastereomers | (R)-Mandelic acid, Dibenzoyl-L-tartaric acid | Scalable, well-established |

| Enzymatic Resolution | Enzyme selectively modifies one enantiomer | Lipases, Transaminases | High selectivity, mild conditions |

| Chiral HPLC | Differential interaction with chiral stationary phase | Chiralpak AD-H column | High purity, applicable to small scales |

Functionalization Strategies for Carboxylic Acid and Amine Moieties

The synthesis of 1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid requires precise control over the introduction and protection of the functional groups at the C3 position and the ring nitrogen.

Regioselective Introduction of Functional Groups

The simultaneous introduction of two different substituents at the same carbon atom (a quaternary center) is a synthetic challenge. One effective strategy is to start from a precursor that already contains the desired functionality or can be easily converted. For instance, a multi-step synthesis starting from a readily available, enantiomerically pure natural product like L-glutamic acid can be employed. This approach involves converting the amino acid into an acyclic diol, which is then cyclized to form the piperidine ring, inherently placing the protected amino group at the C3 position.

Alternatively, functionalization can be achieved on a pre-formed piperidine ring. For example, an asymmetric Strecker synthesis on a suitable N-Boc-3-piperidone precursor could introduce both the amino group and a nitrile group (a precursor to the carboxylic acid) at the C3 position. Subsequent hydrolysis of the nitrile would yield the desired 3-amino-3-carboxylic acid structure.

Protecting Group Chemistry: Tert-Butoxycarbonyl (Boc) and Carbobenzyloxy (Cbz) Strategies

Protecting groups are essential for preventing unwanted side reactions of functional groups during a multi-step synthesis. The choice of protecting groups is dictated by their stability to various reaction conditions and the ease of their selective removal. The target compound utilizes two common carbamate (B1207046) protecting groups: tert-Butoxycarbonyl (Boc) for the piperidine nitrogen and Carbobenzyloxy (Cbz) for the 3-amino group.

These two groups are "orthogonal," meaning one can be removed under conditions that leave the other intact.

Boc Group: This group is stable to a wide range of non-acidic conditions, including hydrogenation and mild base. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and is removed with strong acids like trifluoroacetic acid (TFA).

Cbz Group: Also known as the Z group, it is stable to acidic and basic conditions. It is introduced using benzyl (B1604629) chloroformate and is classically removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), a process that does not affect the Boc group.

This orthogonality allows for the selective deprotection and subsequent reaction at either the ring nitrogen or the C3-amino group, providing significant synthetic flexibility. For example, the Cbz group could be removed to allow for further functionalization of the C3-amino group, while the Boc group remains to protect the piperidine nitrogen.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal To |

| Tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | Cbz, Fmoc |

| Carbobenzyloxy | Cbz (or Z) | Benzyl Chloroformate (CbzCl) | Catalytic Hydrogenation (H₂/Pd) | Boc, Fmoc |

Exploration of Novel Reaction Pathways for Piperidine Construction

Modern organic synthesis has seen the development of innovative methods for constructing the piperidine ring that offer improved efficiency, stereoselectivity, and greener reaction conditions.

Hydrogenation of Pyridine Derivatives: The catalytic hydrogenation of substituted pyridines is a fundamental and direct route to piperidines. Recent advances have focused on developing catalysts that can achieve this transformation stereoselectively and under milder conditions, avoiding the high pressures and temperatures often required.

Alkene Cyclization: Intramolecular cyclization of tethered amine and alkene moieties is a powerful strategy. Palladium-catalyzed reactions, such as the aza-Wacker or Heck cyclizations, can form the piperidine ring with good control over regioselectivity. Gold-catalyzed annulation procedures have also been developed for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers.

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. A stereoselective three-component vinylogous Mannich-type reaction, inspired by the biosynthesis of piperidine alkaloids, has been developed to assemble multi-substituted chiral piperidines in a practical manner.

Bio-catalytic and Chemo-enzymatic Approaches: The use of enzymes in synthesis is a rapidly growing field. A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines provides access to stereo-defined 3-substituted piperidines. This key step often involves a one-pot cascade using an amine oxidase and an ene imine reductase, which offers excellent stereoselectivity under environmentally benign conditions. Recently, a modular approach combining biocatalytic C-H oxidation with radical cross-coupling has been developed, simplifying the synthesis of complex piperidines.

Photoredox Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. sigmaaldrich.com This methodology leverages photocatalysts, typically iridium or ruthenium complexes, that absorb visible light to initiate single-electron transfer (SET) processes, thereby activating substrates for bond formation in ways that are often inaccessible through traditional thermal methods. sigmaaldrich.comresearchgate.net

In the context of piperidine synthesis, photoredox catalysis has been successfully applied to the diastereoselective functionalization of C(sp³)–H bonds. For instance, the α-amino C–H arylation of highly substituted piperidine derivatives with electron-deficient cyano(hetero)arenes has been achieved with high diastereoselectivity. nih.gov This process involves the generation of an α-amino radical intermediate, which then engages in C-C bond formation. nih.gov The ability to forge new C-C bonds by directly functionalizing the piperidine core highlights the power of this approach for molecular editing. nih.gov

Furthermore, photoredox catalysis facilitates challenging carbon-nitrogen bond formations. Dual catalytic systems, combining a photoredox catalyst with another catalyst (e.g., nickel), have been developed for a variety of cross-coupling reactions. researchgate.net These systems can, for example, couple α-carboxyl sp³-carbons with aryl halides, a reaction of significant importance in the synthesis of complex amino acid derivatives. researchgate.net The generation of radicals from readily available precursors like carboxylic acids or through C-H activation provides a versatile entry point for constructing both C-C and C-N bonds, which is fundamental to assembling scaffolds like N-protected piperidine carboxylic acids. researchgate.netresearchgate.net The strategic application of photoredox catalysis allows for the construction of complex molecular frameworks from simpler precursors with high efficiency and control. rsc.org

Table 1: Examples of Photoredox-Catalyzed Reactions in Amine Synthesis This table is generated based on data from the text and is for illustrative purposes.

| Reaction Type | Photocatalyst | Substrates | Key Features |

|---|---|---|---|

| α-Amino C–H Arylation | [Ir(dtbbpy)(ppy)₂]PF₆ | Substituted piperidines, cyano(hetero)arenes | High diastereoselectivity; functionalization of existing stereogenic centers. nih.gov |

| Reductive C-N Bond Cleavage | Iridium Complex | N-benzoyl pyrrolidine | Lewis acid and photoredox catalysis enable cleavage of inert C-N bonds for skeletal remodeling. nih.gov |

| Decarboxylative Arylation | Iridium or Ruthenium Complexes | α-amino acids, aryl halides | C(sp²)-C(sp³) cross-coupling via visible light-mediated radical generation. researchgate.net |

Decarboxylative Reactions in Amine and Amino Acid Synthesis

Decarboxylative reactions are a powerful strategy for the synthesis of amines and their derivatives, utilizing readily available α-amino acids as starting materials. researchgate.net These reactions proceed by removing a carboxyl group, often generating a reactive intermediate such as an azomethine ylide or an α-amino radical, which can then participate in subsequent bond-forming events. researchgate.netnih.gov This approach is particularly valuable for creating complex heterocyclic systems, including substituted piperidines.

A prominent application is the decarboxylative annulation of cyclic α-amino acids like pipecolic acid. nih.govnih.gov In this process, the amino acid reacts with an aldehyde to form an azomethine ylide intermediate through decarboxylative condensation. nih.gov This reactive dipole can then undergo annulation with various partners, such as β-ketoaldehydes or γ-nitroaldehydes, to construct fused bicyclic systems like quinolizidine (B1214090) derivatives. nih.govnih.gov These reactions are often promoted by simple additives like acetic acid and provide a direct route to complex amine scaffolds from simple, chiral precursors. nih.govnih.gov

The synergy between decarboxylation and photoredox catalysis has further expanded the scope of these transformations. researchgate.net Visible-light-mediated photoredox catalysis can initiate the decarboxylation of α-amino acids to generate α-amino radicals regioselectively. researchgate.net These radicals are versatile intermediates for a range of C-C bond-forming reactions, including couplings with Michael acceptors or heteroaromatic systems. researchgate.net The ability to generate carbon-centered radicals from the carboxylic acid moiety under mild, light-mediated conditions provides a powerful tool for the functionalization and elaboration of amino acid scaffolds. researchgate.net

Table 2: Decarboxylative Annulation for Heterocycle Synthesis This table is generated based on data from the text and is for illustrative purposes.

| Starting Amino Acid | Reaction Partner | Key Intermediate | Product |

|---|---|---|---|

| (±)-Pipecolic Acid | β-Ketoaldehydes | Azomethine Ylide | Quinolizidine derivatives. nih.gov |

| L-Proline | β-Ketoaldehydes | Azomethine Ylide | Indolizidine derivatives. nih.gov |

| Pipecolic Acid | γ-Nitroaldehydes | Azomethine Ylide | Substituted quinolizidines. nih.gov |

Precursor and Intermediate Derivatization in Multi-Step Synthesis

The strategic value of this compound lies in its design as a versatile intermediate for multi-step synthesis. The presence of three distinct functional groups—a carboxylic acid, a Boc-protected amine, and a Cbz-protected amine—allows for selective and sequential chemical modifications. The use of orthogonal protecting groups is a key principle in modern organic synthesis, enabling the deprotection of one functional group while others remain intact.

The tert-butyloxycarbonyl (Boc) group protecting the piperidine ring nitrogen and the carboxybenzyl (Cbz) group on the 3-amino substituent can be removed under different conditions. The Cbz group is typically cleaved via catalytic hydrogenation, while the Boc group is removed under acidic conditions. This orthogonality allows chemists to choose which nitrogen to functionalize at a given step. For example, the Cbz group can be removed to expose the primary amine, which can then be acylated, alkylated, or used in other coupling reactions, while the piperidine nitrogen remains protected.

The carboxylic acid at the C3 position provides another site for derivatization, most commonly through amide bond formation with various amines to introduce further complexity and diversity. The synthesis of many pharmaceutical agents and complex natural products relies on such building blocks. For instance, enantiomerically pure 3-(N-Boc-amino)piperidine derivatives, synthesized from L-glutamic acid, serve as key intermediates for a wide range of piperidine-based structures. niscpr.res.inresearchgate.net The synthesis of chiral 3-Boc-aminopiperidine itself often proceeds through intermediates bearing both Boc and Cbz protecting groups, underscoring the importance of this protection strategy in securing the final target molecule. google.com These N-protected piperidines are not end-points but rather crucial stepping stones, enabling the assembly of highly functionalized and stereochemically complex molecules. niscpr.res.in

Table 3: Derivatization Potential of N-Protected Piperidine Intermediates This table is generated based on data from the text and is for illustrative purposes.

| Functional Group | Protecting Group | Deprotection Method | Potential Derivatization |

|---|---|---|---|

| Ring Nitrogen | Boc (tert-butyloxycarbonyl) | Acidic Conditions (e.g., TFA) | N-Alkylation, N-Arylation, Reductive Amination |

| 3-Amino Group | Cbz (Carboxybenzyl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Acylation, Sulfonylation, Urea Formation |

Chemical Transformations and Reactivity Studies

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the piperidine (B6355638) ring is a key site for molecular elaboration. Its reactivity is central to the incorporation of this constrained amino acid scaffold into larger molecules, particularly peptides and other amide-containing structures.

Peptide Coupling Reactions

The formation of a peptide bond is a fundamental transformation for amino acids. In the case of 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid, the sterically hindered nature of the tertiary carboxylic acid presents a notable challenge for peptide coupling reactions. However, with the appropriate selection of coupling reagents, this transformation can be achieved efficiently.

Commonly employed coupling reagents for such sterically demanding couplings include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These reagents, often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), activate the carboxylic acid to facilitate nucleophilic attack by the amino group of a coupling partner.

Detailed research findings on specific peptide coupling reactions involving this compound are limited in publicly accessible literature. However, the general principles of peptide synthesis suggest that the reaction would proceed as outlined in the table below.

| Coupling Partner | Coupling Reagent | Base | Solvent | Product |

| Amino Acid Ester (e.g., H-Gly-OMe) | HATU | DIPEA | DMF | 1-Boc-3-Cbz-amino-piperidine-3-carbonyl-Gly-OMe |

| Dipeptide (e.g., H-Ala-Phe-OtBu) | PyBOP | DIPEA | CH₂Cl₂ | 1-Boc-3-Cbz-amino-piperidine-3-carbonyl-Ala-Phe-OtBu |

Table 1: Representative Peptide Coupling Reactions

Esterification and Amide Formation

Beyond peptide coupling, the carboxylic acid functionality can be converted to esters and amides. Esterification can be accomplished under various conditions, including acid-catalyzed reactions with alcohols or through the use of activating agents. For instance, treatment with an alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid can yield the corresponding ester. Alternatively, coupling agents similar to those used in peptide synthesis can be employed with an alcohol as the nucleophile.

Amide formation with primary or secondary amines follows a similar logic to peptide coupling. The choice of coupling reagent and reaction conditions is crucial to overcome the steric hindrance of the carboxylic acid. Direct conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine, provides another route to amides, although the harshness of these reagents may compromise the integrity of the protecting groups if not performed under carefully controlled conditions.

Reactivity of Protected Amine Groups

The presence of two chemically distinct amine protecting groups, Boc and Cbz, is a key feature of this molecule, enabling orthogonal deprotection strategies for selective functionalization.

Selective Deprotection and Subsequent Functionalization

The Boc and Cbz groups are designed to be removed under different conditions, a concept known as orthogonal protection. The Boc group is labile under acidic conditions, typically cleaved by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂). In contrast, the Cbz group is stable to acidic conditions but can be removed by catalytic hydrogenation.

This orthogonality allows for the selective deprotection of one amine while the other remains protected. For example, treatment of this compound with a strong acid would selectively remove the Boc group, yielding 3-Cbz-amino-piperidine-3-carboxylic acid. The newly exposed secondary amine of the piperidine ring can then be subjected to further functionalization, such as alkylation or acylation.

Conversely, catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) would cleave the Cbz group, leaving the Boc group intact. This would result in 1-Boc-3-amino-piperidine-3-carboxylic acid. The primary amine at the 3-position is then available for a variety of chemical transformations, including acylation, sulfonylation, or reductive amination.

| Protecting Group | Deprotection Reagent | Product |

| Boc | Trifluoroacetic Acid (TFA) | 3-Cbz-amino-piperidine-3-carboxylic acid |

| Cbz | H₂, Pd/C | 1-Boc-3-amino-piperidine-3-carboxylic acid |

Table 2: Selective Deprotection Strategies

Transformations of the Piperidine Nitrogen

Following the selective removal of the Boc group, the piperidine nitrogen becomes a site for further chemical modification. This secondary amine can undergo a variety of reactions, including N-alkylation with alkyl halides, reductive amination with aldehydes or ketones, or acylation with acid chlorides or anhydrides. These transformations allow for the introduction of diverse substituents onto the piperidine ring, further expanding the molecular complexity and potential applications of the resulting derivatives.

For instance, after Boc deprotection, the resulting 3-Cbz-amino-piperidine-3-carboxylic acid could be reacted with an alkyl halide in the presence of a base to yield an N-alkylated product. Such modifications are crucial for modulating the physicochemical properties and biological activity of molecules derived from this scaffold.

Mechanistic Investigations and Computational Studies

Kinetic and Thermodynamic Analysis of Reactions

A quantitative understanding of the reactions involved in the synthesis of 1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid can be achieved through kinetic and thermodynamic analysis. While specific data for this compound is not available, general principles can be applied.

Kinetic studies would involve monitoring the rate of reaction under various conditions (e.g., temperature, concentration of reactants and catalysts) to determine the rate law and activation parameters. For instance, studies on the acid-catalyzed deprotection of Boc-protected amines have shown a second-order dependence on the acid concentration, providing insight into the mechanism. acs.orgnih.govresearchgate.net

Thermodynamic analysis provides information about the feasibility and position of equilibrium for a given reaction. For example, peptide bond formation, which is analogous to the formation of the amide bond in the Cbz group, is a thermodynamically unfavorable process that needs to be coupled with a favorable reaction to proceed. reddit.comyoutube.com The stability of intermediates and transition states can be evaluated to understand the reaction profile.

To illustrate the type of data that would be gathered in such analyses, the following hypothetical tables are presented.

Table 1: Illustrative Kinetic Data for a Key Synthetic Step

| Entry | [Reactant A] (mol/L) | [Catalyst] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.01 | 25 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 25 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.02 | 25 | 2.3 x 10⁻⁵ |

| 4 | 0.1 | 0.01 | 40 | 3.5 x 10⁻⁵ |

Table 2: Illustrative Thermodynamic Data for a Reaction Step

| Parameter | Value (kJ/mol) |

| ΔG° (Gibbs Free Energy) | -15 |

| ΔH° (Enthalpy) | -25 |

| -TΔS° (Entropy) | 10 |

Computational Modeling of Reaction Pathways and Molecular Interactions

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict molecular properties, and understand intermolecular interactions at the atomic level. researchgate.netrsc.orgnih.gov Density Functional Theory (DFT) is a commonly used method to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. nih.gov

For this compound, computational modeling could be used to:

Elucidate reaction pathways: By mapping the potential energy surface, the most likely reaction mechanism can be identified, and the structures of key transition states can be determined.

Analyze conformational preferences: The piperidine (B6355638) ring can exist in various conformations, such as chair and boat forms. acs.org Computational studies can predict the most stable conformation of the molecule and how this is influenced by the bulky substituents. nih.gov

Investigate molecular interactions: The non-covalent interactions, such as hydrogen bonding and steric effects, that govern the molecule's structure and reactivity can be modeled.

The insights gained from computational studies can complement experimental findings and provide a deeper understanding of the chemical processes involved.

Table 3: Illustrative Computational Data for Molecular Properties

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.1 |

| Conformational Energy (Chair vs. Boat) (kcal/mol) | -5.4 |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Building Block for Complex Architectures

The structural rigidity and dense functionality of 1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid make it an exemplary starting point for the construction of intricate molecular designs. The piperidine (B6355638) ring, a prevalent motif in numerous natural products and approved drugs, provides a conformationally constrained framework. This constraint is highly sought after in drug design as it can pre-organize pharmacophoric elements into a bioactive conformation, potentially leading to increased potency and selectivity while minimizing off-target effects.

Peptides are crucial signaling molecules in a vast array of physiological processes, but their therapeutic application is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics, compounds that mimic the structure and function of natural peptides, are designed to overcome these limitations. The incorporation of α,α-disubstituted amino acids, such as this compound, is a well-established strategy to induce conformational constraint within a peptide backbone. nih.gov This restriction of rotational freedom can lock the peptide into a specific secondary structure, such as a β-turn or a helical conformation, which is often crucial for receptor binding.

The presence of two different protecting groups (Boc and Cbz) allows for selective deprotection and elaboration, making this compound an ideal scaffold for combinatorial chemistry and the generation of diverse peptide libraries. nih.gov For example, the Cbz group can be selectively removed through hydrogenolysis to expose the amino group for peptide coupling, while the Boc group remains intact to protect the piperidine nitrogen. Subsequently, the Boc group can be removed under acidic conditions to allow for further modification at a different stage of the synthesis. This orthogonal strategy enables the systematic variation of substituents, which is fundamental for exploring the structure-activity relationships of a peptidomimetic series.

Table 1: Properties of Protecting Groups in Peptide Synthesis

| Protecting Group | Full Name | Cleavage Conditions | Stability |

|---|---|---|---|

| Boc | tert-butyloxycarbonyl | Mild Acid (e.g., TFA) | Stable to base, hydrogenolysis |

| Cbz | Benzyloxycarbonyl | Hydrogenolysis, Strong Acid | Stable to mild acid and base |

This table illustrates the orthogonal nature of the Boc and Cbz protecting groups, a key feature of this compound that facilitates its use in combinatorial library synthesis.

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring system. nih.govmdpi.com The 3-amino-3-carboxylic acid moiety within the piperidine ring of this compound serves as a versatile precursor for the synthesis of various fused and spirocyclic heterocyclic systems.

Through intramolecular cyclization reactions, the amino and carboxylic acid groups can be transformed into a range of heterocyclic cores. For instance, condensation reactions can lead to the formation of fused piperidinones or other complex polycyclic structures. The ability to start with a chiral, conformationally defined piperidine derivative allows for the stereocontrolled synthesis of these complex bioactive molecules. Many natural products and synthetic drugs derive their biological activity from such intricate, fused heterocyclic frameworks. mdpi.com The use of building blocks like this compound provides a direct route to novel chemical entities with potential therapeutic applications.

Development of Bioisosteric Analogues

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a powerful tool in drug optimization. This approach is often used to improve a compound's pharmacokinetic or pharmacodynamic profile.

While this compound itself contains a carboxylic acid, its rigid scaffold can be utilized as a constrained dipeptide isostere. By incorporating this building block into a peptide sequence, it can replace two adjacent amino acid residues, effectively mimicking their spatial orientation while providing resistance to enzymatic degradation by peptidases. This conformational constraint can lead to analogues with improved metabolic stability and oral bioavailability, key objectives in drug design.

Contribution to Lead Compound Synthesis

In the early stages of drug discovery, identifying and optimizing a "lead compound" is a critical step. A lead compound is a molecule that exhibits the desired biological activity but may require further modification to become a viable drug candidate.

Structure-Activity Relationship (SAR) studies are fundamental to the lead optimization process. nih.gov They involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. The versatility of this compound makes it an excellent tool for SAR exploration.

The orthogonal protecting groups allow for the introduction of a wide variety of substituents at two different points of the molecule. For instance, a library of analogues can be synthesized where different acyl groups are appended to the 3-amino position, while various substituents are introduced at the 1-position of the piperidine ring. By screening these analogues for their biological activity, medicinal chemists can build a detailed map of the structural requirements for optimal interaction with the biological target. This information is invaluable for designing more potent and selective drug candidates.

Table 2: Exemplary Modifications for SAR Studies using the Target Compound Scaffold

| Modification Site | Example Substituent 1 | Example Substituent 2 | Example Substituent 3 | Potential Property to Investigate |

|---|---|---|---|---|

| 3-Amino Group (after Cbz removal) | Benzoyl | Isobutyl | Pyridinoyl | Hydrophobic/Aromatic Interactions |

| 1-Piperidine Nitrogen (after Boc removal) | Methyl | Benzyl (B1604629) | 2-Phenylethyl | Steric Bulk and Lipophilicity |

| Carboxylic Acid | Methyl Ester | Amide | Tetrazole | H-Bonding and Acidity |

This table provides a hypothetical representation of how the this compound scaffold can be systematically modified to explore the structure-activity relationship of a lead compound.

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques

Spectroscopy is fundamental to elucidating the molecular structure of the target compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the compound. rsc.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid, distinct signals are expected for the protons of the Boc group, the Cbz group (including aromatic and benzylic protons), the piperidine (B6355638) ring, the N-H proton of the Cbz-protected amine, and the O-H proton of the carboxylic acid. The piperidine ring protons typically appear as complex multiplets due to their diastereotopic nature and spin-spin coupling. rsc.orgchemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those from the carbonyl carbons of the Boc, Cbz, and carboxylic acid groups, which resonate at the downfield end of the spectrum (typically 155-175 ppm). mdpi.com The aromatic carbons of the Cbz group, the quaternary carbon of the Boc group, the piperidine ring carbons, and the methyl carbons of the Boc group would also show characteristic chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Boc Group | ||

| -(CH₃)₃ | ~1.45 (singlet, 9H) | ~28.4 (3C) |

| -C(CH₃)₃ | - | ~80.0 |

| -C=O | - | ~155.0 |

| Cbz Group | ||

| -CH₂-Ph | ~5.10 (singlet, 2H) | ~67.0 |

| Aromatic -CH | ~7.35 (multiplet, 5H) | ~128.0-136.0 |

| -C=O | - | ~156.0 |

| Piperidine Ring | ~1.5-4.0 (complex multiplets) | ~25.0-50.0 |

| Functional Groups | ||

| -COOH | ~10-12 (broad singlet, 1H) | ~175.0 |

| -NH-Cbz | ~5.5-6.5 (broad singlet, 1H) | - |

Data are estimated based on typical values for these functional groups in similar molecular environments. rsc.orgmdpi.comnih.gov

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition. rsc.org The molecular formula for this compound is C₁₉H₂₆N₂O₆, corresponding to a molecular weight of 378.42 g/mol . scbt.com

Ionization Techniques: Electrospray ionization (ESI) is a common technique for a molecule of this nature, typically generating protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

Fragmentation Patterns: Key fragmentation pathways would likely involve the loss of the protecting groups. Common fragments would correspond to the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da), loss of the benzyl (B1604629) group (91 Da), or decarboxylation (loss of CO₂, 44 Da).

Table 2: Predicted Mass Spectrometry Fragments (ESI+)

| m/z Value | Identity | Description |

|---|---|---|

| 379.18 | [M+H]⁺ | Protonated molecular ion |

| 401.16 | [M+Na]⁺ | Sodiated molecular ion |

| 323.16 | [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc group |

| 279.17 | [M-Boc+H]⁺ | Loss of the complete Boc group |

| 245.13 | [M-Cbz+H]⁺ | Loss of the complete Cbz group |

Values are calculated based on the exact mass of the compound.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. vscht.cz The spectrum of this compound would be characterized by several distinct absorption bands. rsc.org

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is typically involved in hydrogen bonding.

N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹ corresponding to the N-H stretch of the Cbz-carbamate.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds are anticipated. vscht.cz

C=O Stretches: This region is particularly informative. Three distinct carbonyl stretching bands are expected: one for the carboxylic acid (~1710 cm⁻¹), one for the Boc urethane (B1682113) (~1690 cm⁻¹), and one for the Cbz urethane (~1720 cm⁻¹). The exact positions can vary due to molecular environment and hydrogen bonding. nih.gov

Table 3: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carbamate (B1207046) (Cbz) | N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H | C-H Stretch | 3010-3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850-2980 | Medium-Strong |

| Carboxylic Acid | C=O Stretch | ~1710 | Strong |

| Urethane (Boc) | C=O Stretch | ~1690 | Strong |

| Urethane (Cbz) | C=O Stretch | ~1720 | Strong |

Data are estimated based on standard IR correlation tables. vscht.cz

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the compound from impurities and for assessing its purity. Given the chiral nature of the molecule, methods that can distinguish between enantiomers are also crucial.

HPLC is the primary technique for determining the purity of non-volatile compounds like this compound. nih.gov

Reversed-Phase HPLC: For routine purity analysis, reversed-phase HPLC is the method of choice. A C18 stationary phase is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the carboxylic acid. Detection is typically performed using a UV detector, monitoring the absorbance of the Cbz aromatic ring around 254-265 nm.

Chiral HPLC: Since the C3 position is a stereocenter, it is critical to determine the enantiomeric excess (ee) of the compound. This is accomplished using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating enantiomers of N-protected amino acids and related compounds. mdpi.com Alternatively, macrocyclic glycopeptide-based CSPs have shown broad applicability for the chiral analysis of N-blocked amino acids. sigmaaldrich.com The mobile phase in chiral HPLC often consists of non-polar solvents like hexane (B92381) and an alcohol modifier such as isopropanol. unipi.it

Table 4: Example HPLC and Chiral HPLC Conditions

| Parameter | Purity Assessment (Reversed-Phase) | Enantiomeric Purity (Chiral) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiralpak AD-H or CHIROBIOTIC T |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Mode | Gradient or Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5-1.0 mL/min |

| Detection | UV at 254 nm | UV at 215 nm or 254 nm |

| Column Temp. | 25-30 °C | 25 °C |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible. The compound has a high molecular weight and multiple polar functional groups (carboxylic acid, carbamates), making it non-volatile and prone to thermal decomposition at the high temperatures required for GC analysis.

However, GC analysis can be performed on a chemically modified, or derivatized, form of the molecule. A common derivatization strategy for compounds containing carboxylic acids is esterification (e.g., conversion to a methyl or ethyl ester) to increase volatility and thermal stability.

Derivatization Step: The carboxylic acid could be converted to its methyl ester using a reagent like diazomethane (B1218177) or (trimethylsilyl)diazomethane.

GC Analysis: The resulting more volatile derivative could then be analyzed by GC, likely using a capillary column with a polar stationary phase, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. This approach is less common than HPLC for this type of molecule but can be used for specific analytical purposes.

Table 5: Potential GC Analysis Protocol via Derivatization

| Step | Description |

|---|---|

| 1. Derivatization | Reaction with (trimethylsilyl)diazomethane to convert the carboxylic acid (-COOH) to a methyl ester (-COOCH₃). |

| 2. GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm). |

| 3. Carrier Gas | Helium or Hydrogen. |

| 4. Temperature Program | Initial oven temperature of ~150 °C, ramped to ~300 °C. |

| 5. Injector/Detector Temp. | ~280 °C / ~300 °C. |

| 6. Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |

Determination of Absolute and Relative Stereochemistry

The spatial orientation of the substituents on the piperidine ring and at the chiral center (C3) of this compound is defined by its absolute and relative stereochemistry. Establishing this is crucial for understanding its interaction with other chiral molecules, such as biological receptors or enzymes.

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous evidence of its absolute and relative stereochemistry. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions.

For complex organic molecules like N-protected amino acid derivatives, X-ray crystallography can reveal critical structural details. In the case of related piperidine compounds, this method has been successfully employed to confirm their absolute structure. For instance, analysis of enantiomeric N-Boc-aminopiperidine derivatives has confirmed that the piperidine ring typically adopts a stable chair conformation with bulky substituents occupying the more sterically favorable equatorial positions to minimize unfavorable steric interactions. The asymmetric unit of a crystal can sometimes contain multiple rotameric forms of the molecule, providing insight into its conformational flexibility.

While specific crystallographic data for this compound is not widely available in published literature, the general approach would involve:

Crystallization: Growing a high-quality single crystal of the compound, which can be a challenging step.

Data Collection: Mounting the crystal on a diffractometer and collecting diffraction data.

Structure Solution and Refinement: Solving the phase problem to generate an initial electron density map and refining the atomic coordinates to fit the experimental data.

The resulting structural model would provide precise bond lengths, bond angles, and torsion angles, unequivocally establishing the relative stereochemistry of the substituents on the piperidine ring. Furthermore, through the use of anomalous dispersion effects, the absolute configuration of the chiral center could be determined.

Table 1: Hypothetical X-ray Crystallographic Data Interpretation for a Piperidine Derivative

| Parameter | Example Value | Significance |

| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.1 | Unit cell dimension along the a-axis. |

| b (Å) | 12.8 | Unit cell dimension along the b-axis. |

| c (Å) | 14.1 | Unit cell dimension along the c-axis. |

| Conformation | Chair | Indicates the puckering of the piperidine ring. |

| Substituent Position | Equatorial | Describes the orientation of a substituent on the ring. |

Note: The data in this table is illustrative for a related piperidine compound and not specific to this compound.

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are powerful for determining the absolute configuration of chiral compounds in solution. The two primary chiroptical techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions where the molecule has chromophores that absorb light. The sign and intensity of these Cotton effects are characteristic of the stereochemistry of the molecule. For complex molecules, empirical rules or comparison with the spectra of compounds with known absolute configurations are often used to make stereochemical assignments.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve provides information similar to a CD spectrum and the two are related through the Kronig-Kramers transforms.

For amino acid derivatives, chiroptical methods can be particularly informative. While specific chiroptical data for this compound are not readily found in the literature, the general approach would involve dissolving the compound in a suitable solvent and recording its CD or ORD spectrum. The presence of the carbobenzyloxy (Cbz) group, which contains a phenyl ring, provides a useful chromophore for these measurements. The observed Cotton effects could then be analyzed, potentially in conjunction with computational modeling, to deduce the absolute configuration of the stereocenter at the C3 position of the piperidine ring.

Derivatives and Analogues: Synthesis and Biological Activity

Synthesis of Related N-Protected Piperidine (B6355638) Carboxylic Acids

The synthesis of N-protected piperidine carboxylic acids is a cornerstone for accessing a variety of biologically active molecules. While a direct synthesis for 1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid is not extensively detailed in the literature, its preparation can be inferred from established synthetic routes for analogous structures.

A common strategy involves the use of readily available starting materials that already contain the piperidine core or can be cyclized to form it. For instance, derivatives of 3-aminopiperidine can be synthesized from L-glutamic acid through a multi-step process involving esterification, Boc-protection of the amino group, reduction of the carboxylic acids to alcohols, tosylation, and subsequent intramolecular cyclization. nih.govsigmaaldrich.com

Another approach begins with piperidine-3-carboxylic acid (nipecotic acid), where the piperidine nitrogen is first protected, for example, with a Carboxybenzyl (Cbz) group. researchgate.net Subsequent chemical modifications can then be performed on the rest of the molecule. The synthesis of (R)-3-Boc-aminopiperidine, an important pharmaceutical intermediate, has been achieved starting from N-Cbz-3-piperidinecarboxylic acid through a sequence of reactions including chiral resolution, acid-amide condensation, Hofmann degradation, Boc-protection, and finally, hydrogenolysis to remove the Cbz group. researchgate.net

Furthermore, commercially available (R)- and (S)-piperidine-3-carboxylic acids can be converted into their corresponding β-keto esters, which serve as versatile intermediates for the synthesis of more complex heterocyclic systems. jackwestin.com These methods highlight the modularity of synthesizing substituted piperidine carboxylic acids, allowing for the introduction of various protecting groups and functional moieties at different positions of the piperidine ring.

Table 1: Key Intermediates in the Synthesis of N-Protected Piperidine Carboxylic Acids

| Intermediate | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| 3-(N-Boc-amino)piperidine derivatives | L-Glutamic acid | Intramolecular cyclization | nih.govsigmaaldrich.com |

| (R)-3-Boc-aminopiperidine | N-Cbz-3-piperidinecarboxylic acid | Hofmann degradation and Boc-protection | researchgate.net |

Modification of Boc and Cbz Protecting Groups

The tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups are two of the most widely used amine protecting groups in organic synthesis, particularly in peptide and medicinal chemistry. Their utility stems from their orthogonal nature, meaning they can be selectively removed under different reaction conditions, allowing for the stepwise modification of a molecule with multiple protected functional groups.

The Boc group is known for its lability under acidic conditions. europeanpharmaceuticalreview.com It is typically removed using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). europeanpharmaceuticalreview.com The deprotection mechanism involves the formation of a stable tert-butyl cation. europeanpharmaceuticalreview.com Milder acidic conditions can also be employed, and various reagents have been developed for the selective cleavage of the Boc group in the presence of other acid-sensitive functionalities.

In contrast, the Cbz group is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis. europeanpharmaceuticalreview.com This process typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas. europeanpharmaceuticalreview.com The reaction proceeds under neutral pH and is generally very mild, leaving most other functional groups intact. europeanpharmaceuticalreview.com Alternative methods for Cbz deprotection include the use of Lewis acids or other reducing agents.

The orthogonal stability of Boc and Cbz protecting groups is a significant advantage in the synthesis of complex molecules derived from this compound. For instance, the Boc group on the piperidine nitrogen can be selectively removed with acid to allow for further functionalization at this position, while the Cbz group on the 3-amino substituent remains intact. Conversely, the Cbz group can be removed by hydrogenolysis to expose the 3-amino group for subsequent reactions, leaving the N-Boc group unaffected. This strategic deprotection allows for the controlled and regioselective synthesis of a wide array of derivatives.

Table 2: Common Deprotection Conditions for Boc and Cbz Groups

| Protecting Group | Reagents | Conditions |

|---|---|---|

| Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room temperature |

Biological Profiling of Derived Compounds

General Principles of Enzyme Inhibition Studies

Enzyme inhibition assays are fundamental in drug discovery for identifying and characterizing molecules that can modulate the activity of a specific enzyme. nih.govsci-hub.se The primary goal is to determine the potency of an inhibitor, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. edx.org

The mechanism of inhibition is also a critical aspect to elucidate. Reversible inhibitors, which bind non-covalently to the enzyme, can be classified into several types:

Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. jackwestin.combyjus.com

Non-competitive inhibitors bind to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its activity. The binding of a non-competitive inhibitor does not prevent substrate binding. jackwestin.combyjus.com

Uncompetitive inhibitors bind only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the release of the product. jackwestin.combyjus.com

Kinetic studies, such as generating Michaelis-Menten and Lineweaver-Burk plots, are employed to determine the type of inhibition and to calculate the inhibition constant (Ki), which represents the dissociation constant of the inhibitor-enzyme complex. mit.edu A lower Ki value indicates a more potent inhibitor. ebmconsult.com

Derivatives of piperidine-3-carboxylic acid have been explored as inhibitors of various enzymes. For example, certain piperidine derivatives have shown inhibitory activity against farnesyltransferase, an enzyme involved in post-translational modification of proteins implicated in cancer. byjus.com Others have been investigated as inhibitors of soluble epoxide hydrolase, a target for anti-inflammatory and antihypertensive drugs, and cathepsin K, an enzyme involved in bone resorption. ucl.ac.uksuperchemistryclasses.com

Receptor Binding Assays for Ligand Affinity

Receptor binding assays are essential for determining the affinity of a ligand (a drug or endogenous molecule) for its receptor. nih.gov These assays are crucial in pharmacology for understanding drug-receptor interactions and for screening compound libraries to identify new receptor ligands.

The most common type of receptor binding assay is the radioligand binding assay. nih.govnih.gov In this technique, a radiolabeled ligand with known high affinity and specificity for the receptor is used. The assay measures the ability of an unlabeled test compound to compete with the radioligand for binding to the receptor.

Key parameters determined from receptor binding assays include:

Kd (dissociation constant): This represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. graphpad.com

Bmax (maximum number of binding sites): This provides information on the density of receptors in a given tissue or cell preparation. graphpad.com

Ki (inhibition constant): In competitive binding assays, the Ki of a test compound is calculated from its IC50 value (the concentration that displaces 50% of the radioligand). The Ki represents the affinity of the test compound for the receptor.

Data from these assays are often analyzed using Scatchard plots or, more commonly, non-linear regression analysis of saturation or competition binding curves. nih.govuah.es While radioligand assays are highly sensitive, non-radioactive methods, such as those based on fluorescence polarization or surface plasmon resonance, are also widely used. researchgate.netnih.govwikipedia.org

Piperidine-containing compounds are known to interact with a wide range of receptors in the central nervous system (CNS) and other tissues. For instance, various piperidine derivatives have been shown to have high affinity for sigma receptors, histamine (B1213489) H3 receptors, and opioid receptors, making them attractive candidates for the development of new therapeutics for neurological and psychiatric disorders. nih.govnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(N-Boc-amino)piperidine |

| N-Cbz-3-piperidinecarboxylic acid |

| (R)-3-Boc-aminopiperidine |

| Piperidine-3-carboxylic acid (Nipecotic acid) |

Future Research Directions and Translational Perspectives

Green Chemistry Approaches in Piperidine (B6355638) Carboxylic Acid Synthesis

The synthesis of complex molecules like piperidine carboxylic acids traditionally involves multi-step processes that may use hazardous reagents and solvents, generating significant waste. jddhs.com Green chemistry principles aim to mitigate this environmental impact by designing more sustainable and efficient synthetic routes. unibo.it Future research in the synthesis of 1-Boc-3-Cbz-Amino-piperidine-3-carboxylic acid and its derivatives will likely focus on several key green chemistry approaches.

One major focus is the use of safer and more environmentally benign solvents. jddhs.com Traditional organic solvents contribute to air pollution through volatile organic compound (VOC) emissions and can be toxic. jddhs.com Research is increasingly exploring the use of alternative solvents like water, bio-based solvents, or supercritical CO2, which are non-flammable, non-toxic, and readily available. jddhs.commdpi.com The development of synthetic pathways that are efficient in these green solvents is a critical area of investigation. mdpi.com Furthermore, solvent-free reactions, where reagents are mixed directly without a solvent medium, represent an ideal approach to drastically reduce waste and environmental impact. jddhs.com

Another key area is the advancement of catalytic methods. Biocatalysis, which uses enzymes to perform chemical transformations, offers high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. nih.gov For instance, transaminases are being explored for the asymmetric synthesis of chiral amines like 3-aminopiperidine, a core component of the target molecule. researchgate.net Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, can provide efficient routes to stereo-defined piperidine structures. nih.gov

Energy efficiency is also a central tenet of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and higher purity products compared to conventional heating methods. mdpi.com This technique's efficiency stems from its ability to directly heat the reaction mixture, bypassing the need to heat the entire apparatus. mdpi.com

The following table summarizes the comparison between traditional and potential green synthesis methods applicable to piperidine derivatives.

| Feature | Traditional Synthesis Methods | Green Chemistry Approaches |

| Solvents | Often uses volatile, toxic organic solvents (e.g., DCM, DMF). mdpi.com | Employs safer solvents like water, ethanol, or supercritical fluids; promotes solvent-free reactions. jddhs.commdpi.com |

| Catalysts | May use stoichiometric amounts of hazardous reagents or heavy metal catalysts. | Utilizes highly efficient and selective catalysts, such as biocatalysts (enzymes) or reusable heterogeneous catalysts. jddhs.comnih.gov |

| Energy Source | Conventional heating (e.g., oil baths), often requiring long reaction times. | Energy-efficient techniques like microwave irradiation or ultrasound to accelerate reactions. mdpi.com |

| Waste Generation | Can produce significant amounts of chemical waste, leading to a low atom economy. | Designed to maximize atom economy and minimize byproducts, reducing overall waste. unibo.it |

| Starting Materials | Often reliant on petroleum-based feedstocks. | Increasing focus on using renewable feedstocks, such as amino acids derived from biorenewable sources. researchgate.netniscpr.res.in |

Automation and High-Throughput Synthesis Methodologies

The discovery and development of new drugs is a time-consuming and expensive process. Automation and high-throughput synthesis (HTS) are transformative technologies that can significantly accelerate the early stages of drug discovery by enabling the rapid creation and screening of large compound libraries. rsc.org These methodologies are highly applicable to the derivatization of core scaffolds like this compound.

Flow chemistry, a key automation technique, involves performing reactions in a continuous stream rather than in a batch flask. This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. organic-chemistry.org For multi-step syntheses, integrated flow systems can be developed to perform several reactions sequentially without isolating intermediates, significantly streamlining the production of complex molecules. researchgate.net The synthesis of chiral piperidines has been successfully demonstrated using continuous flow protocols, showcasing the potential for rapid and scalable production. organic-chemistry.org

To explore the chemical space around the this compound scaffold, automated parallel synthesis platforms can be employed. These systems allow for the simultaneous synthesis of hundreds or thousands of distinct derivatives in microplates. By systematically varying the substituents on the piperidine ring or modifying the carboxylic acid and amino groups, chemists can quickly generate a library of analogues for biological screening. rsc.org Technologies like acoustic dispensing allow for the precise transfer of nanoliter volumes of reagents, enabling the synthesis of compound libraries on a nanomole scale, which minimizes waste and reagent consumption. rsc.org

The integration of automated synthesis with high-throughput screening creates a powerful cycle for drug discovery. nih.gov Newly synthesized libraries of piperidine derivatives can be directly screened against a variety of biological targets to identify "hits." This iterative process of synthesis and screening allows for the rapid optimization of lead compounds with improved potency and selectivity. nih.gov

| Aspect | Manual Batch Synthesis | Automated Flow/Parallel Synthesis |

| Throughput | Low; one or a few compounds at a time. | High; can generate hundreds to thousands of compounds simultaneously or sequentially. rsc.org |

| Scalability | Scaling up can be challenging and may require significant process re-optimization. | More easily scalable by extending the run time (flow) or increasing the number of reactors (parallel). organic-chemistry.org |

| Reproducibility | Can be subject to human error and variability. | High reproducibility due to precise computer control over reaction conditions. researchgate.net |

| Safety | Handling of hazardous reagents and unstable intermediates can be risky. | Improved safety as reactions are contained within the system, and small volumes of reagents are used at any given time. organic-chemistry.org |

| Efficiency | Often involves multiple manual workup and purification steps, which are time-consuming. | Can be integrated with in-line purification and analysis, reducing manual labor and time. researchgate.net |

| Data Management | Manual data logging. | Automated data collection and integration with screening results for faster decision-making. |

Novel Therapeutic Applications of Piperidine-Containing Molecules

The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast number of approved drugs and clinical candidates. researchgate.netresearchgate.net Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a rigid framework for orienting functional groups toward biological targets. thieme-connect.comthieme-connect.com The this compound scaffold is a versatile starting point for creating novel molecules with potential therapeutic applications across a wide range of diseases. nbinno.comijnrd.org

Piperidine derivatives have shown significant promise in oncology. They are core components of drugs targeting various cancer-related pathways, including cell signaling, angiogenesis, and cell cycle regulation. nih.govencyclopedia.pub For example, certain piperidine-containing molecules act as inhibitors of protein-protein interactions that are crucial for cancer cell survival. thieme-connect.com The constrained nature of the 3-amino-3-carboxylic acid piperidine scaffold could be exploited to design potent and selective inhibitors of targets such as MDM2-p53 or Bcl-2 family proteins.

In the realm of central nervous system (CNS) disorders, the piperidine moiety is a common feature in antipsychotics, antidepressants, and analgesics. researchgate.net It is also a key component in drugs developed for neurodegenerative conditions like Alzheimer's disease, where piperidine-based compounds have been designed as acetylcholinesterase inhibitors. ijnrd.orgencyclopedia.pub The ability to introduce chirality and functional diversity using the this compound template could lead to the discovery of new CNS agents with improved efficacy and fewer side effects.

Furthermore, piperidine derivatives are crucial in the development of treatments for infectious and parasitic diseases. researchgate.netencyclopedia.pub They have been incorporated into antiviral, antibacterial, and antimalarial agents. researchgate.net The structural features of the target compound could be used to synthesize novel analogues that interfere with essential microbial pathways or inhibit viral replication. Given the rise of antimicrobial resistance, the development of new chemical entities based on proven scaffolds like piperidine is of critical importance.

The table below highlights some therapeutic areas where piperidine-containing molecules have made a significant impact, suggesting potential avenues for derivatives of this compound.

| Therapeutic Area | Example of Drug/Mechanism | Relevance of Piperidine Scaffold |

| Oncology | Crizotinib (ALK/ROS1 inhibitor) | The piperidine moiety is often involved in binding to the kinase hinge region or occupying hydrophobic pockets. encyclopedia.pub |

| CNS Disorders | Donepezil (Acetylcholinesterase inhibitor for Alzheimer's) | The benzyl-piperidine group provides strong binding to the catalytic site of the enzyme. encyclopedia.pub |

| Infectious Diseases | Halofuginone (Antiparasitic) | The piperidine ring is essential for the molecule's biological activity against parasites like coccidia. encyclopedia.pub |

| Metabolic Diseases | Alogliptin (DPP-4 inhibitor for diabetes) | Contains a 3-aminopiperidine core, which is crucial for its interaction with the DPP-4 enzyme. researchgate.net |

| Pain Management | Morphine (Opioid analgesic) | The fused piperidine ring is the core pharmacophore responsible for its potent analgesic effects. encyclopedia.pub |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid, and how do reaction conditions influence yield?

- The compound can be synthesized via sequential protection of the piperidine ring’s amino and carboxylic acid groups. A common approach involves Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protection under basic conditions. For example, Boc protection typically uses di-tert-butyl dicarbonate in tetrahydrofuran (THF) with a catalyst like 4-dimethylaminopyridine (DMAP) . Cbz protection may employ benzyl chloroformate in dichloromethane (DCM) with triethylamine as a base . Yield optimization requires precise stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and temperature control (0–25°C). Side reactions, such as overprotection or racemization, can be mitigated by monitoring pH and reaction time .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR are critical for verifying stereochemistry and functional groups. Key signals include Boc tert-butyl protons (~1.4 ppm) and Cbz benzyl protons (~5.1 ppm for CH, 7.3 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 378.42 (CHNO) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% by area normalization) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential respiratory irritants (e.g., Cbz chloride byproducts) . Waste should be segregated and disposed via certified chemical waste services. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected diastereomer signals) be resolved during characterization?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers. Mobile phases like hexane/isopropanol (90:10) can resolve diastereomers with ∆t > 2 min .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethyl acetate/hexane. Compare experimental unit cell parameters to Cambridge Structural Database entries .

- Dynamic NMR : Detect rotamers or conformational exchange by variable-temperature H NMR (e.g., coalescence temperature analysis) .

Q. What strategies optimize the selective deprotection of Boc/Cbz groups in complex derivatives?

- Boc Deprotection : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 1–2 hours at 0°C. Avoid prolonged exposure to prevent piperidine ring degradation .

- Cbz Deprotection : Catalytic hydrogenation (H, 1 atm, 10% Pd/C in methanol) cleaves the benzyl group. Monitor by TLC (disappearance of UV-active Cbz spot at R ~0.5) .

- Sequential Deprotection : Perform Boc removal first, as Cbz is stable under acidic conditions. For acid-sensitive substrates, use milder conditions (e.g., HCl/dioxane) .

Q. How can computational tools aid in predicting the compound’s reactivity or biological activity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., amino group pKa ~8.5) .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., proteases or kinases). The piperidine ring’s conformation (chair vs. boat) influences binding affinity .

- ADMET Prediction : Tools like SwissADME estimate permeability (TPSA = 95 Ų) and solubility (LogP = 1.8), guiding drug discovery applications .

Q. What experimental design frameworks ensure robust evaluation of this compound in drug discovery pipelines?

- PICO Framework : Define P opulation (e.g., enzyme targets), I ntervention (compound derivatives), C omparison (positive/negative controls), O utcome (IC values) .

- FINER Criteria : Ensure studies are F easible (e.g., scalable synthesis), I nteresting (novel mechanism), N ovel (unexplored piperidine analogs), E thical (non-toxic intermediates), R elevant (therapeutic potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products